2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2
CAS No.: 1219799-34-4
Cat. No.: VC0020945
Molecular Formula: C15H24O2
Molecular Weight: 256.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219799-34-4 |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 256.477 |
| IUPAC Name | 3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
| Standard InChI | InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
| Standard InChI Key | SLUKQUGVTITNSY-GPSKCXNOSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Introduction
Chemical Structure and Properties
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterated derivative of 2,6-di-tert-butyl-4-methoxyphenol, featuring strategic deuterium labeling at specific positions. The compound has deuterium atoms incorporated into both tert-butyl groups (D9 each) and at positions 3 and 5 of the phenol ring (D2). This specific labeling pattern creates a total of 20 deuterium atoms in the molecule, providing a distinctive isotopic signature for analytical applications.
The IUPAC name for this compound is 3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol, which precisely identifies the positions of deuterium labeling. It has been assigned the CAS registry number 1219799-34-4, allowing for consistent identification in chemical databases and literature.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2:
| Property | Value |
|---|---|
| CAS Number | 1219799-34-4 |
| Molecular Formula | C15H4D20O2 |
| Molecular Weight | 256.477 g/mol |
| Accurate Mass | 256.3032 |
| Physical State | Solid |
| Storage Temperature | Room Temperature |
| Purity (Commercial) | ≥98 atom % D, min 98% Chemical Purity |
The compound's molecular structure contains a phenolic hydroxyl group, a methoxy substituent at position 4, and two tert-butyl groups at positions 2 and 6, with deuterium atoms strategically replacing hydrogen at specific positions.
Structural Representation
The molecular structure of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 can be represented using various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | [2H]c1c(OC)c([2H])c(c(O)c1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
| InChI | InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
The compound has a structure similar to its non-deuterated analog (2,6-di-tert-butyl-4-methoxyphenol), but with the strategic replacement of hydrogen atoms with deuterium, which alters its mass spectral properties while maintaining similar chemical behavior.
Applications in Research
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 serves as a valuable tool in multiple scientific disciplines due to its deuterium labeling, which provides a distinct isotopic signature while maintaining chemical behavior similar to its non-deuterated counterpart.
Stable Isotope Labeling Applications
The compound is primarily utilized in stable isotope labeling studies, which form a cornerstone technique in modern analytical chemistry, biochemistry, and environmental science. The strategic deuterium incorporation allows researchers to track the compound through complex reactions and biological systems.
In stable isotope labeling applications, 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 offers several advantages:
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Mass spectrometric detection with minimal interference from non-labeled compounds
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Ability to serve as an internal standard for quantitative analysis
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Utility in studying reaction mechanisms by tracking isotopic distributions
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Applications in metabolomics and environmental fate studies
Environmental Science Applications
In environmental studies, 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 plays a crucial role in tracing the degradation pathways of antioxidant compounds in various environmental matrices. The non-deuterated analog, 2,6-di-tert-butyl-4-methoxyphenol, is used as an antioxidant in various products, and understanding its environmental fate is important for assessing potential ecological impacts.
The deuterated analog allows researchers to:
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Track degradation pathways in soil, water, and air
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Identify metabolites formed during environmental transformation
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Quantify persistence in environmental compartments
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Study bioaccumulation in organisms
Analytical Chemistry Applications
In analytical chemistry, 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 serves as an invaluable internal standard for the quantification of phenolic antioxidants in various matrices. The compound's deuterium labeling creates a mass shift that allows it to be distinguished from the non-labeled analog while exhibiting nearly identical chromatographic behavior.
This makes it particularly useful for:
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Quantitative analysis of antioxidants in food, cosmetics, and pharmaceuticals
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Method validation in regulatory compliance testing
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Quality control in manufacturing processes
Comparison with Non-Deuterated Analogs
The non-deuterated analog, 2,6-di-tert-butyl-4-methoxyphenol (CAS: 489-01-0), serves as a phenolic antioxidant with applications in protecting cosmetics, drugs, and foods from oxidative degradation. The deuterated compound maintains similar chemical reactivity while providing the advantage of distinct mass spectrometric properties.
Structural Comparison
The following table compares key properties of the deuterated compound with its non-deuterated analog:
| Property | 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 | 2,6-Di-tert-butyl-4-methoxyphenol |
|---|---|---|
| CAS Number | 1219799-34-4 | 489-01-0 |
| Molecular Formula | C15H4D20O2 | C15H24O2 |
| Molecular Weight | 256.477 g/mol | 236.35 g/mol |
| Mass Difference | +20.127 g/mol | - |
| Primary Use | Stable isotope labeling, analytical standard | Antioxidant in cosmetics, foods, pharmaceuticals |
The 20 amu (atomic mass units) difference between the deuterated and non-deuterated compounds creates a clear separation in mass spectrometry, allowing researchers to distinguish between the two compounds even in complex matrices.
Similar Deuterated Compounds
It's worth noting that there are several related deuterated compounds with similar applications, including:
-
2,6-Di-(tert-butyl-d9)-4-methylphenol-3,5-d2, OD (CAS: 64502-99-4) - A deuterated version of butylated hydroxytoluene (BHT)
-
2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 (CAS: 1219802-07-9) - An isomer with different positioning of the substituents
These compounds share the common feature of strategic deuterium labeling for use in analytical applications and stable isotope studies.
| Parameter | Specification |
|---|---|
| Product Format | Neat |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Storage Conditions | Room Temperature |
| Shipping Conditions | Room Temperature |
| Typical Packaging | Small vials (mg quantities) |
| Primary Suppliers | LGC Standards, Vulcanchem |
Commercial suppliers typically provide certificates of analysis with each batch, confirming both chemical purity and isotopic enrichment levels.
For example, in the analysis of 2,6-di-tert-butyl-4-methylphenol (BHT) in environmental samples, the deuterated analog is used as an internal standard for accurate quantification, as referenced in documentation from the Japanese Ministry of Health, Labour and Welfare.
Environmental Fate Studies
The non-deuterated analog, 2,6-di-tert-butyl-4-methoxyphenol, has been studied for its environmental behavior, and the deuterated version likely plays a role in tracking its environmental fate. Research indicates that 2,6-di-tert-butyl-4-methylphenol has phytotoxic activity, inhibiting germination and growth of Lactuca sativa L. at various concentrations.
The deuterated compound would enable researchers to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume